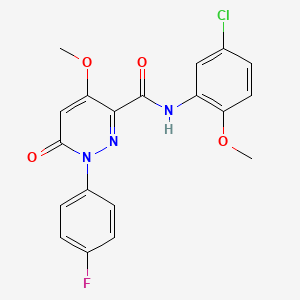

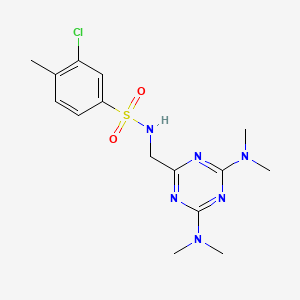

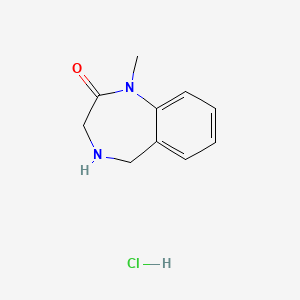

4-Bromobenzaldehyde 4-quinazolinylhydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Aerobic Oxidative Synthesis of Quinazolines

A novel and efficient protocol for the synthesis of 2-aryl quinazolines through benzyl C-H bond amination has been developed. This process involves a one-pot reaction of arylmethanamines with 2-aminobenzoketones and 2-aminobenzaldehydes, using the 4-hydroxy-TEMPO radical as a catalyst. This method does not require metals or additives, highlighting its eco-friendly and efficient approach to quinazoline synthesis (Han et al., 2011).

Synthesis of Pyrimidine- and Quinazoline-Fused Benzimidazole-4,7-diones

Research demonstrates the synthesis of pyrimidine- and quinazoline-fused benzimidazole-4,7-diones from β-Bromo-α,β-unsaturated aldehydes and 2-bromobenzaldehydes through microwave irradiation. This process yields dimethoxy-substituted compounds, which upon oxidation, afford the desired fused benzimidazole-4,7-diones in high yields (Kim, Dao, & Cho, 2018).

Methods for Synthesis of Hydrazones, Quinazolines, and Schiff Bases

A study presents various approaches for synthesizing hydrazones, quinazolines, and Schiff bases, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. This research also explores post-synthetic modifications to create hydrazone-Schiff bases and evaluates their cytotoxic and antimicrobial activities (Pisk et al., 2020).

Palladium-Catalyzed Synthesis of Quinazolines

A palladium-catalyzed, three-component tandem reaction has been developed for the synthesis of quinazolines. This method combines 2-aminobenzonitriles, aldehydes, and arylboronic acids in a one-pot process, offering a new pathway for quinazoline assembly with good yield and functional group tolerance (Hu et al., 2018).

Synthesis of Quinazolin-4-(3H)-ones as Anticonvulsant and Antidepressant Agents

A series of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones have been synthesized and evaluated for their anticonvulsant and antidepressant activities. This research highlights the potential of quinazolinone derivatives in therapeutic applications, particularly in treating neurological disorders (Amir, Ali, & Hassan, 2013).

properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4/c16-12-7-5-11(6-8-12)9-19-20-15-13-3-1-2-4-14(13)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQHDFJGYKJBEM-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

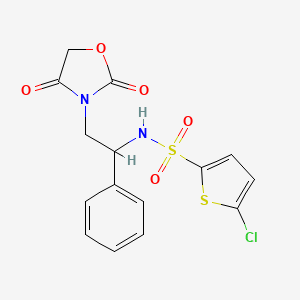

![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2917909.png)

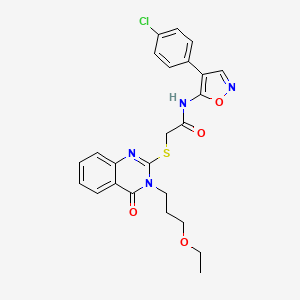

![2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)

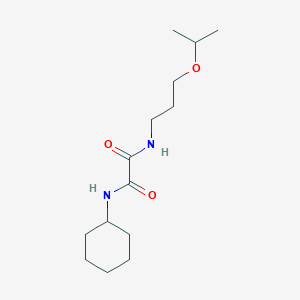

![N-[(2Z)-4-(4-bromophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-1-phenylmethanamine hydrobromide](/img/structure/B2917919.png)